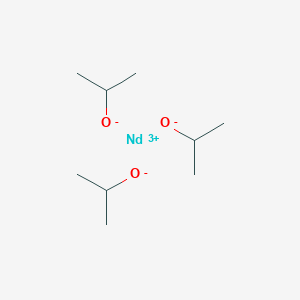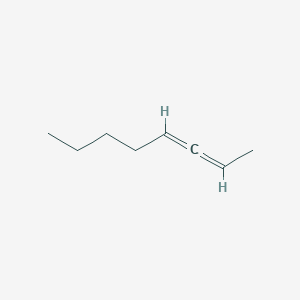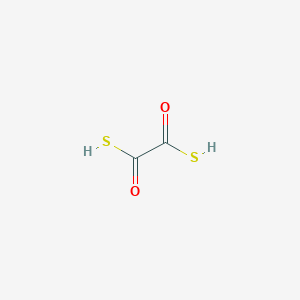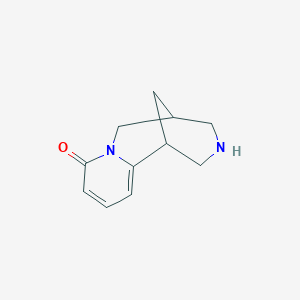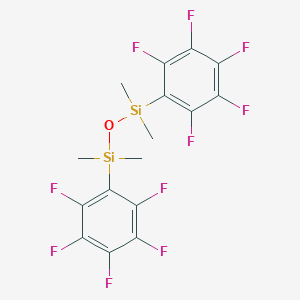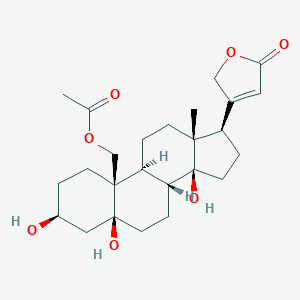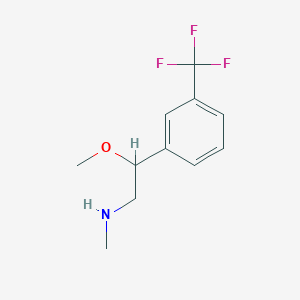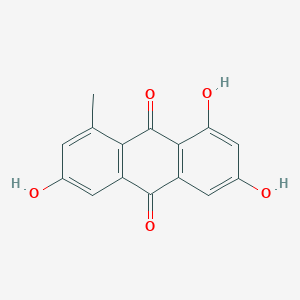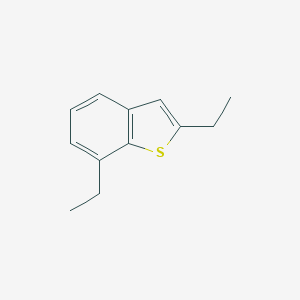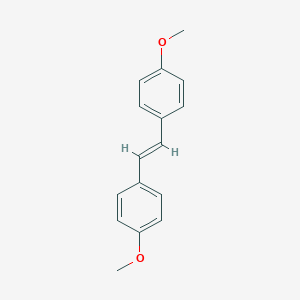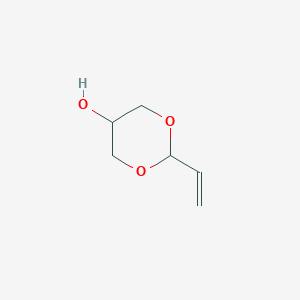![molecular formula C12H19NO4 B100949 Ethanol, 2-[2-[2-(4-aminophenoxy)ethoxy]ethoxy]- CAS No. 18790-97-1](/img/structure/B100949.png)
Ethanol, 2-[2-[2-(4-aminophenoxy)ethoxy]ethoxy]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethanol, 2-[2-[2-(4-aminophenoxy)ethoxy]ethoxy]-, commonly known as AEE, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. AEE is a versatile compound that can be synthesized using various methods and has been found to have a wide range of biochemical and physiological effects.
作用机制
The mechanism of action of AEE is not fully understood, but it is believed to act as a surfactant and emulsifier, which can enhance the solubility and bioavailability of drugs. AEE has also been found to have antioxidant properties, which can protect cells from oxidative stress and damage.
生化和生理效应
AEE has been found to have a wide range of biochemical and physiological effects. It has been shown to enhance the solubility and bioavailability of drugs, which can improve their efficacy. AEE has also been found to have antioxidant properties, which can protect cells from oxidative stress and damage. Additionally, AEE has been found to have anti-inflammatory properties, which can reduce inflammation and pain.
实验室实验的优点和局限性
AEE has several advantages for use in lab experiments. It is a versatile compound that can be synthesized using various methods and has a wide range of potential applications. Additionally, AEE is relatively inexpensive and easy to obtain. However, there are some limitations to using AEE in lab experiments. One limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. Additionally, AEE may have some toxicity at high concentrations, which can limit its use in certain experiments.
未来方向
There are several future directions for research on AEE. One direction is to further investigate its potential use as a drug delivery agent and to optimize its properties for this application. Another direction is to study its potential use in the field of nanotechnology and to develop new methods for synthesizing nanoparticles using AEE. Additionally, further research is needed to fully understand the mechanism of action of AEE and its potential applications in the treatment of cancer and other diseases.
Conclusion:
In conclusion, AEE is a versatile compound that has gained attention in scientific research due to its potential applications in various fields. It can be synthesized using various methods and has a wide range of biochemical and physiological effects. AEE has potential applications as a drug delivery agent, in the field of nanotechnology, and in the treatment of cancer and other diseases. While there are some limitations to using AEE in lab experiments, further research is needed to fully understand its potential and optimize its properties for various applications.
合成方法
AEE can be synthesized using various methods, including the Williamson ether synthesis method, which involves the reaction of 4-aminophenol with 2-(2-chloroethoxy)ethanol in the presence of a base. Another method involves the reaction of 4-aminophenol with 2-(2-bromoethoxy)ethanol in the presence of a base. AEE can also be synthesized using the Mitsunobu reaction, which involves the reaction of 4-aminophenol with diethylene glycol, triphenylphosphine, and azodicarboxylate.
科学研究应用
AEE has been found to have potential applications in various fields of scientific research. It has been studied for its potential use as a drug delivery agent, as it can be used to enhance the solubility and bioavailability of drugs. AEE has also been found to have potential applications in the field of nanotechnology, as it can be used to synthesize nanoparticles with unique properties. Additionally, AEE has been studied for its potential use in the treatment of cancer and other diseases.
属性
CAS 编号 |
18790-97-1 |
|---|---|
产品名称 |
Ethanol, 2-[2-[2-(4-aminophenoxy)ethoxy]ethoxy]- |
分子式 |
C12H19NO4 |
分子量 |
241.28 g/mol |
IUPAC 名称 |
2-[2-[2-(4-aminophenoxy)ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C12H19NO4/c13-11-1-3-12(4-2-11)17-10-9-16-8-7-15-6-5-14/h1-4,14H,5-10,13H2 |
InChI 键 |
LQGLNHNBYCRXIT-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N)OCCOCCOCCO |
规范 SMILES |
C1=CC(=CC=C1N)OCCOCCOCCO |
其他 CAS 编号 |
18790-97-1 |
同义词 |
2-[2-[2-(4-Aminophenoxy)ethoxy]ethoxy]ethanol |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2(1H)-Quinolinone, 3-(3-methyl-2-butenyl)-4-[(3-methyl-2-butenyl)oxy]-](/img/structure/B100867.png)
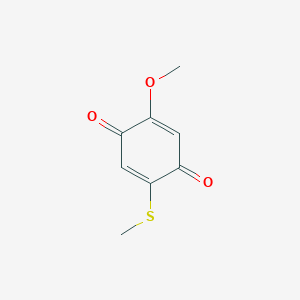
![3H-Naphtho[1,8-bc]thiophene-5-ol, 4,5-dihydro-2-methyl-](/img/structure/B100871.png)
